2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride
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Overview
Description
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε, it might influence pathways regulated by these kinases, such as the wnt signaling pathway .
Pharmacokinetics
The compound’s molecular weight (23872 g/mol ) falls within the range generally considered favorable for oral bioavailability.
Result of Action
Given its potential activity against ck1γ and ck1ε, it might influence cellular processes regulated by these kinases .
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it might be stable under normal storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(pyrrolidin-1-ylmethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of new amide derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 4-(pyrrolidin-1-ylmethyl)aniline and chloroacetic acid.
Scientific Research Applications
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-arylacetamide: Similar structure but lacks the pyrrolidine ring.
N-(pyridin-2-yl)amides: Contains a pyridine ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-diones: Contains a dione functional group in the pyrrolidine ring.
Uniqueness
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride is unique due to the presence of both the chloroacetamide and pyrrolidine moieties, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16;/h3-6H,1-2,7-10H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCZIJSMFVRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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